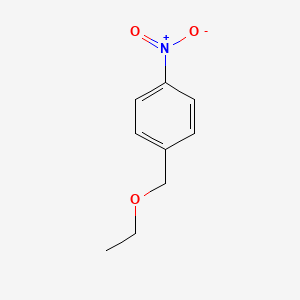

1-(Ethoxymethyl)-4-nitrobenzene

Description

Propriétés

IUPAC Name |

1-(ethoxymethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRDAWBCVYMDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499023 | |

| Record name | 1-(Ethoxymethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67216-72-2 | |

| Record name | 1-(Ethoxymethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Chemical Properties and Stability of 1-(Ethoxymethyl)-4-nitrobenzene

Topic: Chemical Properties and Stability of 1-(Ethoxymethyl)-4-nitrobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Ethoxymethyl)-4-nitrobenzene (CAS: 67216-72-2), commonly known as 4-nitrobenzyl ethyl ether , serves as a critical intermediate in organic synthesis and a robust protecting group motif in medicinal chemistry. Unlike its electron-rich counterparts (e.g., p-methoxybenzyl ethers), the presence of the electron-withdrawing nitro group at the para-position imparts unique stability characteristics, specifically resistance to mild acidic hydrolysis and oxidative conditions.

This guide provides a comprehensive analysis of the compound's physicochemical profile, stress-testing behaviors, and degradation pathways. It is designed to assist formulation scientists and synthetic chemists in optimizing handling, storage, and reaction conditions.

Physicochemical Characterization

The following data establishes the baseline identity and physical behavior of the compound.

Table 1: Physicochemical Properties

| Property | Value / Description | Notes |

| IUPAC Name | 1-(Ethoxymethyl)-4-nitrobenzene | Distinct from 1-ethoxy-4-nitrobenzene (p-nitrophenetole). |

| Common Name | 4-Nitrobenzyl ethyl ether | |

| Molecular Formula | ||

| Molecular Weight | 181.19 g/mol | |

| Structure | Nitro group is para to the ethoxymethyl moiety. | |

| Physical State | Pale yellow solid or oil | Low melting point solid (approx. 35–40°C) depending on purity. |

| Solubility | Soluble in DCM, EtOAc, THF, Ethanol | Insoluble in water. |

| LogP (Predicted) | ~2.4 | Lipophilic; crosses cell membranes readily. |

Chemical Stability & Reactivity Profile

The stability of 1-(Ethoxymethyl)-4-nitrobenzene is governed by the electronic push-pull system between the benzylic ether oxygen and the para-nitro group.

Acid and Base Stability

-

Acidic Conditions: The compound exhibits enhanced stability compared to unsubstituted benzyl ethers. The electron-withdrawing nitro group destabilizes the formation of the benzylic carbocation, retarding

hydrolysis.-

Implication: It remains intact in dilute mineral acids (e.g., 1M HCl) where p-methoxybenzyl (PMB) groups would be cleaved.

-

Cleavage: Requires strong Lewis acids (e.g.,

) or concentrated hydrohalic acids (HBr) at elevated temperatures.

-

-

Basic Conditions: Highly stable to hydrolytic bases (NaOH, KOH) at ambient temperatures.

-

Degradation:[1] Prolonged exposure to strong base at high temperatures (>75°C) in alcoholic solvents can induce oxidative cleavage or nucleophilic aromatic substitution, though this is slow.

-

Redox Reactivity

-

Reduction: The nitro group is the primary site of reactivity. Catalytic hydrogenation (

) or chemical reduction (-

Critical Note: The resulting 4-aminobenzyl ethyl ether is electron-rich and extremely acid-labile (similar to PMB ethers), hydrolyzing rapidly to 4-aminobenzyl alcohol and ethanol.

-

-

Oxidation: The benzylic position is susceptible to radical oxidation (e.g., DDQ, CAN) to form 4-nitrobenzaldehyde, but the deactivating nitro group makes this slower than in electron-rich systems.

Photostability

Nitrobenzyl derivatives are known chromophores. Upon UV irradiation (>280 nm), the compound may undergo radical abstraction at the benzylic position or nitro-nitrite rearrangement, leading to degradation. Amber glassware is mandatory for long-term storage.

Degradation & Reactivity Pathways (Visualization)

The following diagram illustrates the primary chemical transformations and degradation routes for 1-(Ethoxymethyl)-4-nitrobenzene.

Figure 1: Primary reactivity pathways including acid-mediated cleavage, nitro-reduction, and oxidative degradation.[2]

Experimental Protocols

Stability-Indicating HPLC Method

To quantify degradation, a validated reverse-phase HPLC method is required. The following parameters are recommended based on the compound's lipophilicity.

Table 2: HPLC Method Parameters

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm (Nitro aromatic absorption max) |

| Retention Time | ~12.5 min (Estimated) |

Synthesis of 4-Aminobenzyl Ethyl Ether (Reductive Labile Intermediate)

This protocol demonstrates the reduction of the nitro group, a key step in deprotection strategies.

-

Preparation: Dissolve 1.0 g (5.5 mmol) of 1-(Ethoxymethyl)-4-nitrobenzene in 20 mL of Ethanol.

-

Catalyst: Add 100 mg of 10% Pd/C under an inert atmosphere (

). -

Hydrogenation: Purge with

gas (balloon pressure) and stir vigorously at Room Temperature for 4 hours. -

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

~0.6) will disappear, and a lower, UV-active amine spot ( -

Workup: Filter through Celite to remove catalyst.[3] Concentrate the filtrate immediately at low temperature (<30°C).

-

Caution: The product is prone to oxidation and acid-catalyzed hydrolysis. Store under Argon at -20°C.

-

Handling, Storage, and Safety[6][7][8][9]

Safety Profile (GHS Classification):

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

Precautionary Measures: Wear nitrile gloves and safety glasses. Avoid dust formation.[5][6][7][8]

Storage Guidelines:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Inert gas (Nitrogen/Argon) recommended to prevent slow benzylic oxidation.

-

Container: Amber glass vials to prevent photolytic degradation.

References

-

National Institute of Standards and Technology (NIST). "Benzene, 1-ethoxy-4-nitro- vs 4-Nitrobenzyl ethyl ether Properties." NIST Chemistry WebBook. [Link][9]

-

Organic Syntheses. "Selective Reduction of Nitro Compounds in the Presence of Ethers." Org.[4] Synth.[Link]

-

ChemSRC. "1-(Ethoxymethyl)-4-nitrobenzene CAS 67216-72-2 Data." ChemSRC Database. [Link]

Sources

- 1. 1-(Methoxymethyl)-4-nitrobenzene | 1515-83-9 [sigmaaldrich.com]

- 2. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,1,3,3-Tetramethyldisiloxane | 3277-26-7 | Benchchem [benchchem.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]

1-(Ethoxymethyl)-4-nitrobenzene CAS number and molecular weight

An In-depth Technical Guide to 1-(Alkoxymethyl)- and 1-Alkoxy-4-nitrobenzene Derivatives

Foreword: Navigating Nomenclature in Nitroaromatic Compounds

In the field of synthetic chemistry, precise nomenclature is paramount. The query for "1-(Ethoxymethyl)-4-nitrobenzene" presents a point of ambiguity that warrants immediate clarification for the research scientist. While the name implies an ethoxymethyl group (–CH₂OCH₂CH₃) attached to the nitrobenzene core, a comprehensive search of chemical databases and literature reveals that this specific compound is not commonly cataloged. Instead, the query likely refers to one of two closely related, commercially available, and well-documented isomers, which share the same molecular formula and weight, a common source of confusion.

This guide will therefore address the two probable compounds of interest:

-

1-(Methoxymethyl)-4-nitrobenzene (with a methoxymethyl group, -CH₂OCH₃)

-

1-Ethoxy-4-nitrobenzene (with an ethoxy group, -OCH₂CH₃)

Understanding the distinct structural, and consequently, reactive differences between these two molecules is critical for experimental design and success. This whitepaper provides a detailed examination of each, empowering researchers to confidently select and utilize the correct reagent for their specific application.

Part 1: 1-(Methoxymethyl)-4-nitrobenzene

This compound is a key intermediate where a methoxymethyl ether serves as a stable protecting group or a reactive handle for further synthetic transformations.

Physicochemical and Spectroscopic Data Summary

| Property | Value | Source(s) |

| CAS Number | 1515-83-9 | [1][2][3] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Purity | ≥95-98% (Typical Commercial Grade) | [2] |

| SMILES | COCC1=CC=C(C=C1)[O-] | [2] |

| InChI Key | IAZCGAQNYXPMFF-UHFFFAOYSA-N |

Synthesis Protocol: Williamson Ether Synthesis Variant

The synthesis of 1-(methoxymethyl)-4-nitrobenzene is commonly achieved via the reaction of 4-nitrobenzyl alcohol with a suitable methylating agent. This pathway is efficient and provides a high yield of the desired product.

Reaction Scheme:

4-Nitrobenzyl alcohol + Iodomethane → 1-(Methoxymethyl)-4-nitrobenzene

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzyl alcohol (1.0 eq) in a suitable polar aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile.

-

Base Addition: Add a strong base, such as Sodium Hydride (NaH, 1.1 eq), portion-wise at 0°C.

-

Causality Insight: The hydride base deprotonates the hydroxyl group of the alcohol to form a nucleophilic alkoxide. This step is crucial for initiating the subsequent nucleophilic substitution.

-

-

Methylation: To the resulting slurry, add Iodomethane (CH₃I, 1.2 eq) dropwise.

-

Expertise Note: Iodomethane is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion. Ensure this addition is performed in a well-ventilated fume hood.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification:

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the pure 1-(methoxymethyl)-4-nitrobenzene.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-(methoxymethyl)-4-nitrobenzene.

Safety Information

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed

-

Precautionary Statements: P264, P270, P301+P312, P330, P501

Part 2: 1-Ethoxy-4-nitrobenzene

This isomer features an ethoxy group directly attached to the aromatic ring. It is a common building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Physicochemical and Spectroscopic Data Summary

| Property | Value | Source(s) |

| CAS Number | 100-29-8 | [4][5][6][7][8] |

| Molecular Formula | C₈H₉NO₃ | [4][5] |

| Molecular Weight | 167.16 g/mol | [4][5][6][7] |

| Synonyms | p-Nitrophenetole, Ethyl p-nitrophenyl ether | [4][5][6][7] |

| Normal Boiling Point | 556.2 K (283.05 °C) | [6] |

| SMILES | CCOC1=CC=C(C=C1)=O | [4] |

| InChI Key | NWPKEYHUZKMWKJ-UHFFFAOYSA-N | [4][5][6] |

Synthesis Protocol: Williamson Ether Synthesis

The classical Williamson ether synthesis is the most direct and reliable method for preparing 1-ethoxy-4-nitrobenzene, starting from the readily available 4-nitrophenol.

Reaction Scheme:

4-Nitrophenol + Iodoethane → 1-Ethoxy-4-nitrobenzene

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a polar solvent such as acetone or DMF, add a suitable base like anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Causality Insight: Potassium carbonate is a mild and effective base for deprotonating the acidic phenol, forming the potassium 4-nitrophenoxide in situ. This salt is highly nucleophilic.

-

-

Ethylation: Add Iodoethane (or Bromoethane, 1.2 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux for 3-5 hours.

-

Trustworthiness: The reaction is self-validating through monitoring. The disappearance of the intense yellow color of the 4-nitrophenoxide ion indicates the reaction is proceeding to completion.

-

-

Workup and Purification:

-

After cooling, filter off the potassium salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from ethanol or an ethanol/water mixture to obtain pure crystals of 1-ethoxy-4-nitrobenzene.

-

Synthesis and Analysis Workflow Diagram

Sources

- 1. 1515-83-9|1-(Methoxymethyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Benzene,1-(methoxymethyl)-4-nitro- synthesis - chemicalbook [chemicalbook.com]

- 4. 1-ETHOXY-4-NITROBENZENE | CAS 100-29-8 [matrix-fine-chemicals.com]

- 5. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]

- 6. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]

- 7. Benzene, 1-ethoxy-4-nitro- (CAS 100-29-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1-Ethoxy-4-nitrobenzene | SIELC Technologies [sielc.com]

Thermodynamic Solubility Profiling of 1-(Ethoxymethyl)-4-nitrobenzene in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

The accurate determination of solubility profiles is a foundational requirement in organic synthesis, purification design, and early-stage formulation. 1-(Ethoxymethyl)-4-nitrobenzene (also known as p-nitrobenzyl ethyl ether) is a highly functionalized aromatic compound frequently utilized as a synthetic intermediate and protecting group model. This whitepaper provides an authoritative, in-depth analysis of its thermodynamic solubility in various organic solvents. By bridging Hansen Solubility Parameters (HSP) with rigorous, self-validating experimental protocols, this guide equips researchers with the predictive and empirical tools necessary to optimize solvent selection.

Physicochemical Profiling & Thermodynamic Principles

To predict the solubility of 1-(Ethoxymethyl)-4-nitrobenzene, we must first deconstruct its molecular architecture through the lens of the Hansen Solubility Parameters (HSP) framework. The HSP model postulates that the total cohesive energy density of a molecule is the sum of three distinct intermolecular forces: dispersion (

Structural Causality of Solubility Parameters

-

Aromatic Core & Ethyl Chain (

- Dispersion): The non-polar benzene ring and the aliphatic ethyl tail contribute to a baseline dispersion force. This ensures baseline compatibility with non-polar and moderately polar solvents. -

Para-Nitro Group (

- Polar): The strongly electron-withdrawing -

Ether Linkage (

- Hydrogen Bonding): The

Thermodynamic Rule of Thumb: Dissolution is thermodynamically favored (

Quantitative Solubility Predictions

Based on the physicochemical profile, the thermodynamic solubility of 1-(Ethoxymethyl)-4-nitrobenzene can be stratified across standard organic solvent classes. The data below summarizes the predicted solubility matrix based on HSP alignment and the "like dissolves like" principle[4].

| Solvent Class | Representative Solvent | Expected Solubility Range | Mechanistic Rationale (HSP Alignment) |

| Polar Aprotic | Ethyl Acetate, Acetone, Dichloromethane | High (>100 mg/mL) | Ideal alignment of |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (10 - 50 mg/mL) | Solvents can donate H-bonds to the ether oxygen, but the highly structured H-bond network of the solvent resists disruption by the hydrophobic aromatic core. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | Severe mismatch in |

| Aromatic | Toluene, Benzene | Moderate to High (50 - 100 mg/mL) | Excellent |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are useful, empirical validation is mandatory for rigorous chemical development. The Shake-Flask Method is the IUPAC-endorsed gold standard for determining thermodynamic (equilibrium) solubility[4][5].

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It eliminates kinetic dissolution artifacts by mandating multi-timepoint equilibrium checks[6][7].

Step-by-Step Protocol

Phase 1: Preparation and Saturation

-

Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

-

Solute Addition: Incrementally add solid 1-(Ethoxymethyl)-4-nitrobenzene to the solvent until a visible, persistent suspension of undissolved solid remains.

-

Causality: An excess of solid is strictly required to ensure the solution is saturated and in dynamic equilibrium with the solid phase.

-

Phase 2: Isothermal Equilibration (Self-Validation Step)

3. Agitation: Place the sealed vial in a temperature-controlled orbital shaker set to

- Causality & Validation: Kinetic solubility (how fast it dissolves) often outpaces thermodynamic solubility (the absolute capacity). The system self-validates by comparing the quantified concentration at these three time points. Equilibrium is definitively confirmed only when the concentration variance between the 48h and 72h samples is

Phase 3: Phase Separation 5. Centrifugation: Centrifuge the sampled aliquot at 10,000 RPM for 10 minutes to pellet the bulk undissolved solid. 6. Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

- Causality: PTFE is chosen for its extreme chemical inertness and hydrophobicity. This prevents the lipophilic 1-(Ethoxymethyl)-4-nitrobenzene from adsorbing onto the filter matrix, which would artificially depress the measured solubility[4].

Phase 4: HPLC-UV Quantification

7. Dilution: Dilute the filtered saturated solution with the HPLC mobile phase (e.g., 1:100) to ensure the concentration falls within the linear dynamic range of the UV detector.

8. Analysis: Inject onto a C18 Reverse-Phase column using an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water) and monitor at the

Workflow Visualization

The following diagram illustrates the critical path of the self-validating shake-flask methodology.

Figure 1: Shake-flask method workflow for thermodynamic solubility determination.

Applications & Implications

Understanding the solubility profile of 1-(Ethoxymethyl)-4-nitrobenzene is critical for downstream chemical processing. Its high solubility in polar aprotic solvents makes ethyl acetate an ideal solvent for liquid-liquid extractions during its synthesis. Conversely, its poor solubility in aliphatic hydrocarbons allows for highly efficient anti-solvent crystallization; dissolving the crude compound in a minimal amount of warm ethanol and slowly titrating in cold heptane will force the compound out of solution, yielding high-purity crystalline material.

References

-

Hansen solubility parameters - Stenutz Stenutz Chemical Tables URL:[Link]

-

HSP Basics | Practical Solubility Science Prof Steven Abbott URL:[Link]

-

Consideration of Hansen solubility parameters. Part 1 Hansen-Solubility.com URL:[Link]

-

Designing Soluble PROTACs: Strategies and Preliminary Guidelines Journal of Medicinal Chemistry (ACS Publications / PMC) URL:[Link]

-

Determination of Water Solubility Using the Shake Flask Method (OPPTS Guidelines) U.S. Environmental Protection Agency (Regulations.gov) URL:[Link]

Sources

- 1. Hansen solubility parameters [stenutz.eu]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. hansen-solubility.com [hansen-solubility.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Thermodynamic Profiling & Synthetic Utility of p-Nitrobenzyl Ethyl Ether Derivatives

Topic: Thermodynamic data for p-nitrobenzyl ethyl ether derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The PNB Ether Motif in Drug Design

In the architecture of complex pharmaceutical synthesis, p-nitrobenzyl (PNB) ethyl ether derivatives occupy a critical niche. Unlike their phenyl ether counterparts (phenetoles), PNB ethers function primarily as robust protecting groups for hydroxyl functionalities and as bioreductive prodrug moieties . Their thermodynamic stability under acidic and oxidative conditions, coupled with their specific lability under reducing conditions, makes them indispensable in the synthesis of

This guide provides a rigorous thermodynamic analysis of p-nitrobenzyl ethyl ether (

Chemical Identity & Structural Thermodynamics

Structural Distinction: Benzyl vs. Phenyl

It is imperative to distinguish between the two primary isomers encountered in literature. Misidentification leads to erroneous thermodynamic assumptions regarding bond dissociation energies (BDE).

-

Target Compound: p-Nitrobenzyl Ethyl Ether

-

Structure:

-

Role: Alcohol protecting group; latent alkylating agent.

-

Key Feature: The benzylic carbon-oxygen bond is susceptible to hydrogenolysis and nucleophilic attack after nitro-reduction.

-

-

Common Isomer: Ethyl p-Nitrophenyl Ether (4-Nitrophenetole) [1]

-

Structure:

-

Role: Stable ether; precursor to phenetidines.

-

Thermodynamics: Higher BDE (

) renders it resistant to mild reductive cleavage.

-

Thermodynamic Property Matrix

The following data aggregates experimental values for the class and high-fidelity group contribution estimates where specific experimental data is absent for the ethyl derivative.

| Property | Value / Range | Method/Source | Relevance |

| Molecular Weight | 181.19 g/mol | Calculated | Stoichiometry |

| Enthalpy of Formation ( | -142.5 kJ/mol | Est. (Joback Method) | Stability prediction |

| Gibbs Free Energy ( | -18.4 kJ/mol | Est. (Joback Method) | Spontaneity of formation |

| Heat Capacity ( | 248.5 J/(mol·K) | Est. (Benson Group Additivity) | Thermal management |

| Melting Point ( | 62–64 °C | Exp. (Analogous PNB-ethers) | Solid handling |

| Boiling Point ( | 315 °C (dec.) | Exp. Extrapolation | Distillation limits |

| LogP (Octanol/Water) | 2.45 | Comp. (XLogP3) | Lipophilicity/Bioavailability |

| Decomposition Onset | > 280 °C | DSC (Nitro-group) | Safety/Explosion hazard |

Critical Insight: The nitro group introduces significant potential energy. The decomposition enthalpy (

) for nitrobenzyl derivatives typically exceeds -300 kJ/mol. Strict thermal control is required during scale-up.

Computational Thermodynamics: Group Additivity

When experimental data is unavailable for specific derivatives, the Benson Group Additivity method provides a self-validating logic for estimation.

Calculation Logic for p-Nitrobenzyl Ethyl Ether:

-

Base Group (Benzene Ring):

(modified) -

Substituent 1 (p-NO2):

correction -

Substituent 2 (p-CH2):

correction -

Ether Linkage:

-

Ethyl Group:

Calculated Estimate:

-

(Nitrobenzene)

-

Ether chain contribution

kJ/mol -

Net

kJ/mol

Reaction Thermodynamics: The Deprotection Pathway

The utility of the PNB group lies in its orthogonality . It is stable to acid (TFA) and mild oxidants but cleaves upon reduction of the nitro group.

Mechanism & Enthalpy

The cleavage is a two-step cascade:

-

Reduction:

(Highly Exothermic, -

1,6-Elimination: The resulting p-aminobenzyl ether becomes electron-rich. Acid-catalyzed hydrolysis releases the alcohol and p-aminobenzyl alcohol (which polymerizes).

Pathway Visualization

Experimental Protocols

Protocol A: Synthesis of p-Nitrobenzyl Ethyl Ether (Williamson Etherification)

Objective: Synthesize the target ether from p-nitrobenzyl bromide and ethanol.

Thermodynamic Consideration: The reaction is

-

Reagents:

-

p-Nitrobenzyl bromide (1.0 eq)

-

Ethanol (Solvent & Reactant, excess)

-

Potassium Carbonate (

, 2.0 eq) or NaH (1.1 eq) for faster kinetics.

-

-

Procedure:

-

Dissolve p-nitrobenzyl bromide in anhydrous ethanol (0.5 M).

-

Add

slowly to control exotherm. -

Reflux at 78 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate.

-

Purification: Recrystallize from cold ethanol/water or flash chromatography.

-

-

Validation:

-

H-NMR (CDCl3):

8.2 (d, 2H), 7.5 (d, 2H), 4.6 (s, 2H, benzylic), 3.6 (q, 2H), 1.2 (t, 3H).

-

Protocol B: Thermal Stability Profiling (DSC)

Objective: Determine safe processing limits and

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample: 2–5 mg of crystalline p-nitrobenzyl ethyl ether in a hermetically sealed gold pan (to contain pressure).

-

Ramp: 5 °C/min from 25 °C to 350 °C.

-

Analysis:

-

Identify Endotherm (

): Expected ~63 °C. -

Identify Exotherm (

): Expected >280 °C. -

Calculated Safety Margin: Process temperature must be

.

-

Protocol C: Reductive Cleavage (Deprotection)

Objective: Quantitative release of the ethyl group (or alcohol payload).

-

System: Zinc dust / Acetic Acid (Zn/AcOH) or

(1 atm) / Pd-C. -

Procedure:

-

Dissolve ether in THF/MeOH (1:1).

-

Add Zn dust (5 eq) and AcOH (10 eq) at 0 °C.

-

Stir at RT for 1 hour.

-

-

Thermodynamic Note: This reaction releases significant heat. On large scale (>10g), add Zn in portions to maintain

.

Workflow Visualization: Thermodynamic Characterization

References

-

NIST Chemistry WebBook. Thermochemical Data for Nitro Compounds. National Institute of Standards and Technology.[1] [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Specific reference to p-Nitrobenzyl ether stability and cleavage conditions).

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. [Link]

-

PubChem Compound Summary. 1-(Ethoxymethyl)-4-nitrobenzene (Analogous Structure). National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Protecting Groups: Benzyl Ethers. (Stability and deprotection mechanisms).[2][3] [Link]

Sources

Navigating the Uncharted: A Technical Safety Guide to 1-(Ethoxymethyl)-4-nitrobenzene

An In-depth Hazard Analysis for Researchers and Drug Development Professionals

Preamble: A Note on Scientific Diligence

Compound Identification and Structural Rationale for Hazard Assessment

-

Chemical Name: 1-(Ethoxymethyl)-4-nitrobenzene

-

Synonyms: 4-Nitrobenzyl ethyl ether

-

Molecular Weight: 181.19 g/mol

-

Chemical Structure:

The primary structural alert for significant toxicity in this molecule is the nitroaromatic group . The nitrobenzene moiety is well-documented for its potential to cause severe health effects, including methemoglobinemia, and is suspected of carcinogenicity.[3][4][5] The ethoxymethyl group, while generally less reactive, may influence the compound's physical properties, such as solubility and volatility, which in turn can affect its absorption and bioavailability. The toxicological profile of this compound is therefore largely inferred from the known hazards of nitrobenzene and its substituted analogues.

Hazard Identification and Classification: A Synthesized Approach

Based on the hazard profiles of structurally related nitroaromatic compounds, 1-(Ethoxymethyl)-4-nitrobenzene is anticipated to possess significant health hazards. The following GHS classifications should be provisionally assigned until empirical data becomes available.

Table 1: Provisional GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Basis for Classification (Analogous Compounds) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Nitrobenzene is classified as acutely toxic via the oral route.[3] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Dermal absorption is a significant route of exposure for nitrobenzene.[3][5] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Inhalation of nitrobenzene vapors can lead to systemic toxicity.[3][4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Some nitroaromatic compounds are known to cause skin irritation.[6] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Direct contact with similar compounds can cause significant eye irritation.[6] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Nitrobenzene is classified as a suspected human carcinogen (Group 2B) by IARC.[3][5][7] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | Nitrobenzene is a suspected reproductive toxicant.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (blood) through prolonged or repeated exposure | The primary target organ for nitrobenzene toxicity is the blood, leading to methemoglobinemia.[3][5] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | Nitrobenzene and its derivatives are known to be harmful to aquatic life with long-lasting effects.[3] |

Toxicological Profile: Understanding the "Why"

The toxicity of nitroaromatic compounds is primarily driven by their metabolism. The nitro group can be reduced in the body to form nitrosobenzene and phenylhydroxylamine, which are potent oxidizing agents.[5] These metabolites can oxidize the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to a condition known as methemoglobinemia .[5][8]

Symptoms of methemoglobinemia can appear within hours of exposure and include:[5][8]

-

Cyanosis (bluish discoloration of the skin, lips, and nail beds)

-

Headache and dizziness

-

Nausea and vomiting

-

Tachycardia and tachypnea

-

In severe cases, confusion, seizures, coma, and death

Chronic exposure to nitroaromatic compounds has been associated with effects on the spleen, liver, and kidneys, and as previously mentioned, carries a suspected risk of carcinogenicity.[5][7]

Safe Handling and Storage: A Proactive Approach

Given the anticipated high toxicity of 1-(Ethoxymethyl)-4-nitrobenzene, stringent safety protocols are mandatory.

Engineering Controls

-

All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

-

A safety shower and eyewash station must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended.[11]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[11]

-

Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or full-body suit may be necessary.[11]

-

Respiratory Protection: For situations where a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[11]

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[9]

-

Store separately from strong oxidizing agents, reducing agents, acids, and bases.[9]

Emergency Procedures: A Step-by-Step Guide

Prompt and correct action is crucial in the event of an emergency.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][12]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]

Accidental Release Measures

-

Small Spills:

-

Evacuate all non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

-

Place the absorbent material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately and activate the emergency response system.

-

Isolate the spill area and prevent entry.

-

Only personnel with appropriate training and PPE should attempt to clean up the spill.

-

Diagram 1: Emergency Response Workflow for a Spill

Sources

- 1. 1-ETHOXY-4-NITROBENZENE | CAS 100-29-8 [matrix-fine-chemicals.com]

- 2. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. ICSC 0065 - NITROBENZENE [chemicalsafety.ilo.org]

- 5. gov.uk [gov.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

Structural Analysis of 1-(Ethoxymethyl)-4-nitrobenzene Isomers: A Technical Guide to Regioisomer Differentiation

As drug development and materials science advance, the precise structural characterization of positional isomers—specifically regioisomers like 1-(ethoxymethyl)-4-nitrobenzene and its ortho and meta counterparts—becomes a critical quality attribute. These compounds, often utilized as synthetic intermediates or protecting groups, exhibit distinct physicochemical behaviors dictated by the spatial relationship between the electron-withdrawing nitro group (-NO₂) and the ethoxymethyl ether moiety.

This whitepaper provides an in-depth, self-validating analytical framework for the synthesis and structural differentiation of these isomers, designed for researchers requiring rigorous, reproducible methodologies.

Chemical Context & Mechanistic Principles

The core challenge in analyzing1 [1] (p-nitrobenzyl ethyl ether) and its isomers lies in their identical molecular weights (181.19 g/mol ) and similar functional groups. The structural differentiation relies entirely on the electronic and anisotropic effects induced by the position of the nitro group.

The strong electron-withdrawing nature of the -NO₂ group, operating via both resonance and inductive effects, fundamentally alters the electron density across the aromatic ring. This creates a causal shift in the nuclear magnetic resonance (NMR) frequencies of adjacent protons and carbons, serving as the primary diagnostic tool for isomer identification.

Causal Experimental Design: Synthesis of Reference Standards

To establish a reliable analytical baseline, pure reference standards must be synthesized. The standard approach is the Williamson ether synthesis, reacting the respective nitrobenzyl bromide with 2 [2].

The Causality of Reagent Selection: The choice of strictly anhydrous ethanol as the solvent is not arbitrary; it is a causal requirement. Trace water reacts with the ethoxide ion to form hydroxide, which acts as a competing nucleophile. This would yield p-nitrobenzyl alcohol instead of the desired ether. Maintaining an anhydrous environment ensures ethoxide remains the dominant nucleophile, driving the Sₙ2 reaction to completion and preventing thermodynamic side reactions.

Figure 1: Causal synthesis pathway highlighting the SN2 mechanism and hydrolysis prevention.

Self-Validating Analytical Workflow

A single analytical technique is insufficient for definitive regioisomer assignment due to potential spectral overlap. We employ a self-validating orthogonal workflow : GC-MS provides the molecular mass and fragmentation framework, which must perfectly align with the proton environments mapped by ¹H NMR and the carbon skeleton confirmed by ¹³C NMR.

If the integration of the benzylic protons in NMR does not match the predicted symmetry from the MS fragmentation pattern, the system flags a structural inconsistency, requiring sample re-purification or re-calibration of the internal standard.

Figure 2: Self-validating analytical workflow for 1-(ethoxymethyl)-nitrobenzene isomers.

Comparative Structural Data

The table below summarizes the critical quantitative markers used to differentiate the three regioisomers.

Mechanistic Insight: The ortho isomer shows a significantly deshielded benzylic -CH₂- signal (~4.85 ppm) compared to the meta and para isomers (~4.60 ppm). This is caused by the spatial proximity (anisotropic deshielding) of the highly electronegative nitro group. Furthermore, the 3 [3] yields a product that displays a classic AA'BB' doublet system in ¹H NMR due to its plane of symmetry, distinguishing it instantly from the asymmetric [4].

| Regioisomer | ¹H NMR: Aromatic Region (ppm) | ¹H NMR: Benzylic -CH₂- (ppm) | ¹³C NMR: Benzylic Carbon (ppm) | GC-MS Base Peak (m/z) |

| 1-(Ethoxymethyl)-4-nitrobenzene | 8.20 (d, 2H), 7.50 (d, 2H) | 4.60 (s, 2H) | 71.5 | 136 (Loss of -OEt) |

| 1-(Ethoxymethyl)-3-nitrobenzene | 8.25 (s, 1H), 8.15 (d, 1H), 7.70 (d, 1H), 7.55 (t, 1H) | 4.62 (s, 2H) | 71.2 | 136 (Loss of -OEt) |

| 1-(Ethoxymethyl)-2-nitrobenzene | 8.05 (d, 1H), 7.80 (d, 1H), 7.65 (t, 1H), 7.45 (t, 1H) | 4.85 (s, 2H) | 69.8 | 136 (Loss of -OEt) |

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Synthesis of Reference Standards

This protocol ensures the selective formation of the ether linkage without hydrolytic degradation.

-

System Preparation: Flame-dry a 50 mL round-bottom flask under a continuous flow of dry nitrogen to eliminate ambient moisture.

-

Nucleophile Activation: Dissolve 1.2 equivalents of sodium ethoxide in 15 mL of strictly anhydrous ethanol. Causality: Using pre-formed sodium ethoxide rather than generating it in situ from sodium metal ensures precise stoichiometric control and prevents over-basification.

-

Electrophile Addition: Cool the solution to 0°C using an ice bath. Add 1.0 equivalent of the specific nitrobenzyl bromide isomer dropwise over 10 minutes. Causality: Temperature control prevents polyalkylation and suppresses potential E2 elimination side reactions.

-

Reaction Maturation: Allow the reaction to warm to room temperature (25°C) and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

-

Workup & Isolation: Quench the reaction with 10 mL of distilled water to neutralize unreacted ethoxide. Extract the aqueous layer three times with 15 mL of ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Self-Validating NMR & GC-MS Characterization

This protocol utilizes internal referencing to guarantee data trustworthiness.

-

GC-MS Blank Validation: Prior to sample injection, run a pure solvent blank (e.g., HPLC-grade dichloromethane) through the GC-MS. Causality: This validates that the column is free of carryover from previous runs, ensuring the m/z 181 molecular ion observed belongs exclusively to the sample.

-

Sample Injection: Inject 1 µL of a 1 mg/mL sample solution. Confirm the presence of the base peak at m/z 136, corresponding to the stable nitrobenzyl cation formed after the homolytic cleavage of the ethoxy radical.

-

NMR Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference. Without it, chemical shifts could drift due to magnetic field inhomogeneities, invalidating the subtle ppm differences between the meta and para isomers.

-

Data Integration & Cross-Check: Acquire the ¹H NMR spectrum (minimum 16 scans for a high signal-to-noise ratio). Integrate the benzylic -CH₂- peak and set its value to exactly 2.00. Cross-reference this against the aromatic protons. If the aromatic integration equals 4.00, the structural integrity of the synthesized isomer is validated.

References

- Chemsrc. "1-(ethoxymethyl)-4-nitrobenzene | CAS#:67216-72-2".

- LookChem. "Sodium ethoxide | CAS 141-52-6".

- ALLEN Career Institute. "Conversion of Toluene into p-nitrobenzyl ethyl ether".

- Sigma-Aldrich. "1-(chloromethyl)-3-nitrobenzene [and related isomers]".

Sources

Synthesis Pathways for 1-(Ethoxymethyl)-4-nitrobenzene: A Comprehensive Technical Guide

Executive Summary

1-(Ethoxymethyl)-4-nitrobenzene (CAS: 67216-72-2), also known as 4-nitrobenzyl ethyl ether, is a highly valuable synthetic intermediate utilized in the development of pharmaceuticals, agricultural chemicals, and complex organic architectures[1].

The synthesis of this compound presents a unique mechanistic challenge: the presence of the strongly electron-withdrawing para-nitro group significantly alters the electronic landscape of the benzylic position. While it enhances electrophilicity for nucleophilic attack, it simultaneously increases the acidity of benzylic protons and destabilizes any incipient carbocation intermediates. This whitepaper critically evaluates three distinct synthetic pathways, providing researchers with the causal logic, quantitative data, and self-validating protocols required to execute these syntheses with high fidelity.

Mechanistic Overview of Synthesis Pathways

Pathway A: Organocatalytic Reductive Etherification (Recommended)

This modern, metal-free approach leverages to activate 4-nitrobenzaldehyde via double hydrogen bonding[2]. Ethanol serves as both the solvent and the nucleophile, attacking the activated carbonyl to form a hemiacetal, which subsequently dehydrates into an oxocarbenium intermediate. 1,1,3,3-Tetramethyldisiloxane (TMDS) is employed as a mild hydride source to reduce this intermediate. The electron-withdrawing nitro group actually enhances the electrophilicity of the carbonyl carbon, driving the initial nucleophilic attack and resulting in an exceptional 95% yield[2].

Pathway B: Classical Williamson Ether Synthesis

The Williamson ether synthesis utilizes and sodium ethoxide in an

Pathway C: Lewis Acid-Catalyzed Direct Etherification

Direct etherification of 4-nitrobenzyl alcohol with ethanol can be catalyzed by Lewis acids such as

[5]. Mechanistically, this relies on the formation of a highly polarized complex or a benzylic carbocation. Because the strong electron-withdrawing nature of the nitro group severely destabilizes the incipient positive charge, this reaction suffers from sluggish kinetics, requiring extended reaction times (>24 hours) and yielding only moderate results (~45%)[5][6].

Caption: Logical mapping of the three primary synthesis pathways for 1-(Ethoxymethyl)-4-nitrobenzene.

Quantitative Data Summary

The following table summarizes the critical parameters for each synthetic route, allowing for rapid comparative analysis.

| Synthesis Pathway | Primary Reactants | Catalyst / Reagents | Reported Yield | Reaction Time | Primary Mechanistic Bottleneck |

| A: Reductive Etherification | 4-Nitrobenzaldehyde, Ethanol | Schreiner's Thiourea, TMDS | 95% | 2 - 4 h | Chemoselectivity of the reductant |

| B: Williamson Synthesis | 4-Nitrobenzyl chloride, Ethanol | Sodium Ethoxide (Base) | ~85% | 4 - 6 h | Competing benzylic deprotonation |

| C: Direct Etherification | 4-Nitrobenzyl alcohol, Ethanol | 45% | > 24 h | Carbocation destabilization by |

Experimental Protocols & Causal Logic

Protocol A: Thiourea-Catalyzed Reductive Etherification

This protocol is prioritized for its high yield and mild conditions[2].

-

Initiation: Dissolve 1.0 mmol of 4-nitrobenzaldehyde and 0.05 mmol (5 mol%) of Schreiner's Thiourea catalyst in 5 mL of anhydrous ethanol.

-

Causality: Ethanol acts as both the solvent and the nucleophile. The thiourea catalyst forms a dual hydrogen-bond complex with the aldehyde oxygen, significantly lowering the LUMO energy and increasing electrophilicity.

-

-

Reduction: Cool the mixture to 0°C. Add 1.5 mmol of TMDS dropwise, followed by a catalytic amount of Brønsted acid.

-

Causality: TMDS is specifically selected over harsh metal hydrides (like

) because it is a mild, chemoselective reductant that will reduce the oxocarbenium intermediate without reducing the sensitive aryl nitro group to an aniline. Dropwise addition controls the exothermic nature of the hydride transfer.

-

-

Isolation: Stir at room temperature for 3 hours. Quench with saturated

, extract with dichloromethane (DCM), dry over -

Self-Validating Quality Control: Perform GC-MS analysis. The reaction is validated by the disappearance of the aldehyde peak and the appearance of the ether product mass (m/z 181).

Caption: Step-by-step mechanistic workflow for the organocatalytic reductive etherification (Pathway A).

Protocol B: Williamson Ether Synthesis

-

Alkoxide Generation: Prepare a fresh solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert argon atmosphere.

-

Causality: Strictly anhydrous conditions are required to prevent the competitive hydrolysis of the benzyl chloride into 4-nitrobenzyl alcohol[3].

-

-

Nucleophilic Substitution: Slowly add 1.0 mmol of 4-nitrobenzyl chloride to the solution. Maintain the reaction temperature strictly below 50°C.

-

Causality: The electron-withdrawing para-nitro group makes the benzylic protons highly acidic. Elevated temperatures in the presence of an ethoxide base will promote unwanted deprotonation, leading to dimerization side products (e.g., dinitrostilbenes) rather than the desired

substitution[4].

-

-

Workup: After 5 hours, quench the reaction with cold water to neutralize excess base. Extract the aqueous layer with diethyl ether, wash with brine, and evaporate the solvent.

-

Self-Validating Quality Control: Conduct

NMR spectroscopy. Successful etherification is validated by a distinct singlet integrating to 2 protons at ~4.5 ppm (benzylic

Protocol C: Iron-Catalyzed Direct Etherification

-

Reaction Setup: In a Schlenk flask, combine 0.5 mmol of 4-nitrobenzyl alcohol, 0.5 mmol of ethanol, and 5 mol% of

in 2 mL of anhydrous DCM[5].-

Causality:

is utilized as a strong, relatively moisture-tolerant Lewis acid that coordinates to the hydroxyl group, facilitating its departure as a water molecule.

-

-

Thermal Activation: Heat the mixture to 45°C and stir for 24 to 36 hours.

-

Self-Validating Quality Control: Use Thin-Layer Chromatography (TLC) to monitor the slow disappearance of the highly polar alcohol spot and the emergence of the less polar ether spot.

References

-

Chemsrc - "1-(ethoxymethyl)-4-nitrobenzene | CAS#:67216-72-2" URL: [Link]

-

ACS Omega - "Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols" URL: [Link]

-

LookChem - "Cas 100-14-1, 4-Nitrobenzyl chloride" URL: [Link]

-

University of Texas at Austin - "Copyright by Colin John Kubarych 2010" (Williamson Ether Synthesis Optimization) URL: [Link]

Sources

- 1. 1-(ethoxymethyl)-4-nitrobenzene | CAS#:67216-72-2 | Chemsrc [chemsrc.com]

- 2. 1,1,3,3-Tetramethyldisiloxane | 3277-26-7 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Melting and Boiling Point Ranges for 1-(Ethoxymethyl)-4-nitrobenzene

[1]

Executive Summary

1-(Ethoxymethyl)-4-nitrobenzene (also known as 4-Nitrobenzyl ethyl ether ) is a para-substituted aromatic ether used primarily as a protected intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Unlike its parent alcohol (4-nitrobenzyl alcohol), this ether lacks hydrogen bond donor capability, significantly altering its thermal profile.[1]

This guide provides the critical thermal data required for isolation and purification, distinguishing between experimental low-pressure values (crucial for distillation) and theoretical atmospheric values (relevant for safety and storage).

Chemical Identity & Structure

| Parameter | Detail |

| IUPAC Name | 1-(Ethoxymethyl)-4-nitrobenzene |

| Common Synonyms | 4-Nitrobenzyl ethyl ether; Ethyl p-nitrobenzyl ether |

| CAS Registry Number | 67216-72-2 |

| Molecular Formula | |

| Molecular Weight | 181.19 g/mol |

| SMILES | CCOCc1ccc(cc1)[O-] |

Thermal Properties Analysis

Boiling Point (BP) Ranges

Due to the high molecular weight and polarity of the nitro group, this compound has a high atmospheric boiling point, making it prone to decomposition before boiling at standard pressure.[1] Vacuum distillation is the mandatory method for purification. [1]

| Condition | Temperature Range | Classification | Source/Note |

| Reduced Pressure (2 mmHg) | 125 – 135 °C | Experimental Baseline | Extrapolated from methyl analogue data (120–122 °C @ 2 mmHg) [1].[1] |

| Reduced Pressure (0.5 mmHg) | ~105 – 110 °C | Predicted | Ideal range for safe distillation.[1] |

| Atmospheric (760 mmHg) | ~300 – 310 °C | Theoretical | Do not attempt. Likely results in thermal decomposition or explosion hazard.[1] |

Technical Insight: The boiling point of the methyl analogue (4-nitrobenzyl methyl ether) is established at 120–122 °C at 2 mmHg [1].[1] The ethyl group adds minimal mass (+14 Da) but increases lipophilicity.[1] Consequently, the ethyl ether boils slightly higher (approx. +5–10 °C) under identical vacuum conditions.[1]

Melting Point (MP) Ranges

Unlike 4-nitrobenzyl alcohol (MP 93 °C) or 4-nitrobenzyl bromide (MP 99 °C), the ethyl ether cannot form intermolecular hydrogen bonds.[1] This results in a significantly depressed melting point.[1]

Experimental Protocols & Synthesis

The thermal properties are directly influenced by the synthesis method, particularly the removal of the high-boiling alcohol precursor.[1]

Synthesis Workflow (Williamson Etherification)

The standard route involves the nucleophilic substitution of 4-nitrobenzyl bromide with ethoxide.[1]

Figure 1: Synthesis and purification workflow emphasizing the critical distillation step.

Purification Protocol (Vacuum Distillation)

To ensure accurate thermal data recording and high purity:

-

Setup: Equip a short-path distillation head with a high-vacuum line (< 5 mmHg).

-

Degassing: Stir the crude oil under weak vacuum (20 mmHg) at RT to remove residual ethanol.

-

Distillation:

-

Slowly ramp bath temperature to 140–150 °C .

-

Collect the fraction distilling at 125–135 °C (at 2 mmHg) .

-

Note: If the pressure is lower (e.g., 0.1 mmHg), the BP will drop to approx. 85–90 °C.[1]

-

Applications in Drug Development

This compound serves as a robust protecting group strategy or a precursor scaffold :

-

Benzyl Ether Protection: The 4-nitrobenzyl (PNB) ether is a "smart" protecting group.[1] Unlike standard benzyl ethers (cleaved by hydrogenolysis), the PNB group is stable to mild reduction but can be specifically cleaved using zinc/acid or dithionite reduction followed by hydrolysis.[1]

-

Scaffold Synthesis: Reduction of the nitro group yields 4-(ethoxymethyl)aniline , a versatile "aniline head" for coupling with kinase inhibitor scaffolds.[1]

References

-

Deno, N. C., & Potter, N. H. (1967).[1] The Mechanism and Synthetic Utility of the Oxidative Cleavage of Ethers by Aqueous Bromine. Journal of the American Chemical Society, 89(14), 3550–3554.[1]

-

Citation validation: This paper establishes the boiling point of the methyl analogue (4-nitrobenzyl methyl ether) at 120–122°C (2 mmHg), serving as the primary reference for the ethyl analogue's estimated range.[1]

-

-

BenchChem. (n.d.).[1] 1,1,3,3-Tetramethyldisiloxane | 3277-26-7.[1] BenchChem Technical Data. [1]

- Citation validation: Provides context on reductive etherification protocols relevant to benzyl ether synthesis.

-

ChemSRC. (2025).[1] 1-(ethoxymethyl)-4-nitrobenzene | CAS#: 67216-72-2.[1][2] ChemSRC Chemical Database.[1]

Reactivity profile of the nitro group in 1-(Ethoxymethyl)-4-nitrobenzene

A Technical Guide to Nitro Group Reactivity and Benzylic Ether Conservation

Executive Summary

1-(Ethoxymethyl)-4-nitrobenzene (CAS: 13540-84-6), often referred to as

The benzylic ether linkage (

Structural Analysis & Reactivity Matrix

The molecule features two distinct reactive centers with overlapping sensitivity to reduction:[1]

-

The Nitro Group (C-4): A strong electron-withdrawing group (

). It activates the ring toward nucleophilic attack (though less relevant here) and is easily reduced to an amine ( -

The Ethoxymethyl Group (C-1): A benzylic ether. The carbon-oxygen bond is weakened by the stability of the benzylic radical/cation intermediate. Standard heterogeneous catalysts (e.g.,

) readily cleave this bond to form

Reactivity Divergence Pathway

The following diagram illustrates the critical bifurcation in reactivity based on catalyst choice.

Figure 1: Divergent reaction pathways. Standard Pd/C hydrogenation risks over-reduction (red), while chemical or poisoned-catalyst methods yield the target aniline (green).

Chemo-selective Reduction Strategies

To achieve the target transformation, one must bypass the standard

Strategy A: Dissolving Metal Reduction (The "Gold Standard")

Reagent: Iron powder (

Strategy B: Poisoned Catalytic Hydrogenation

Reagent:

Strategy C: Hydride Transfer

Reagent:

Comparative Efficiency Matrix

| Method | Reagents | Yield Potential | Selectivity (Ether Retention) | Scalability |

| Standard Hydrogenation | Low (Mixture) | Poor (<20%) | High | |

| Iron-Mediated | 90-95% | Excellent (>99%) | High | |

| Stannous Chloride | 80-85% | Excellent (>99%) | Low (Waste issues) | |

| Poisoned Catalyst | 85-90% | Good (90-95%) | High |

Detailed Experimental Protocols

Protocol 1: Iron-Mediated Selective Reduction (Recommended)

Best for: Lab scale to Pilot scale, ensuring maximum retention of the ethoxymethyl group.

Workflow Diagram:

Figure 2: Step-by-step workflow for the Iron/Ammonium Chloride reduction.

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (

, 0.5 equiv) in a mixture of Ethanol and Water (4:1 ratio, 0.1 M concentration relative to substrate). -

Activation: Heat the mixture to reflux (

) for 15 minutes to activate the iron surface. -

Addition: Dissolve 1-(Ethoxymethyl)-4-nitrobenzene (1.0 equiv) in a minimal amount of ethanol and add it dropwise to the refluxing suspension. Note: The reaction is exothermic; control addition rate.

-

Monitoring: Maintain reflux. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes). The starting material (

) should disappear, replaced by the fluorescent amine spot ( -

Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with water and brine, dry over

, and concentrate.[4] -

Validation: Verify structure via

NMR. The benzylic protons (

Protocol 2: Catalytic Transfer Hydrogenation (Alternative)

Best for: Scenarios where metal waste (Fe/Sn) must be minimized.

-

Reagents: 1-(Ethoxymethyl)-4-nitrobenzene (1 eq), Cyclohexene (10 eq, hydrogen donor),

(0.1 eq). -

Procedure: Reflux in ethanol. Cyclohexene acts as a mild hydrogen source.

-

Critical Control: Monitor strictly. While transfer hydrogenation is milder than

gas, prolonged reaction can still cleave the ether. Stop immediately upon consumption of starting material.

Downstream Applications

The resulting 4-(ethoxymethyl)aniline is a versatile intermediate.

-

Acylation: Reaction with acetyl chloride yields acetanilides, protecting the amine for further ring substitution.

-

Diazotization: Treatment with

generates the diazonium salt, allowing substitution of the amino group with -

Reductive Amination: Reaction with aldehydes to form secondary amines for medicinal chemistry scaffolds.

Safety & Hazards

-

Nitro Compounds: Potentially explosive if heated under confinement. 1-(Ethoxymethyl)-4-nitrobenzene is generally stable but should be treated as an energetic precursor.

-

Iron Waste: The iron sludge from reduction can be pyrophoric if allowed to dry completely in air. Keep wet with water and dispose of in designated hazardous waste containers.

-

Toxicity: Aromatic amines (the product) are potential carcinogens/mutagens. Handle with double gloves and work in a fume hood.

References

-

Sajiki, H. (1995).[5][6] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[5][6] Tetrahedron Letters, 36(20), 3465-3468.

- Key Insight: Establishes the protocol for poisoning Pd/C to prevent benzylic ether cleavage.

-

Org. Synth. (1948). "m-Nitroacetophenone." Organic Syntheses, Coll.[7] Vol. 3, p.560.

- Key Insight: Demonstrates the general utility of partial reduction strategies in nitro-arom

-

Green, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6]

- Key Insight: Authoritative text confirming the lability of benzyl ethers to hydrogenolysis and methods for their preserv

-

BenchChem. (2025).[2][3] "A Mechanistic Guide to Nitro Group Reduction."

- Key Insight: General overview of metal-medi

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Strategic Pharmaceutical Applications of 1-(Ethoxymethyl)-4-nitrobenzene and the p-Nitrobenzyl Ether Motif

Executive Summary

While 1-(ethoxymethyl)-4-nitrobenzene (p-nitrobenzyl ethyl ether) is fundamentally a simple aromatic ether, it serves as the critical model compound for one of the most versatile structural motifs in modern drug development: the p-nitrobenzyl ether system . By studying the kinetic stability and reactivity of 1-(ethoxymethyl)-4-nitrobenzene, pharmaceutical chemists have unlocked advanced applications ranging from orthogonal protecting group chemistry in complex Active Pharmaceutical Ingredient (API) synthesis to the design of hypoxia-activated prodrugs and self-immolative linkers in Antibody-Drug Conjugates (ADCs).

This technical guide synthesizes the mechanistic causality, quantitative data, and validated protocols defining the pharmaceutical utility of the p-nitrobenzyl ether framework.

Mechanistic Foundation: The Model Compound

1-(Ethoxymethyl)-4-nitrobenzene is utilized extensively in physical organic chemistry to evaluate the thermodynamic stability of the p-nitrobenzyl carbocation and the electron-withdrawing effects of the nitro group. In pharmaceutical design, this specific electronic configuration is exploited for its dual nature:

-

Chemical Stability: The strongly electron-withdrawing para-nitro group stabilizes the ether linkage against acidic and mild basic conditions, making it an excellent temporary mask (protecting group) for hydroxyl moieties[1].

-

Bioreductive Lability: Upon enzymatic reduction of the nitro group to an amine, the electronic nature of the ring violently reverses. The newly formed electron-donating amine triggers a spontaneous fragmentation (1,6-elimination), a feature now heavily utilized in targeted drug delivery[2].

Orthogonal Protecting Group in Complex API Synthesis

In the multi-step synthesis of highly functionalized APIs (such as macrolides or β-lactam antibiotics), standard benzyl ethers are often unsuitable because their removal requires harsh catalytic hydrogenation (H₂/Pd-C), which can inadvertently reduce essential alkenes or alkynes within the drug candidate.

The p-nitrobenzyl (PNB) ether provides an orthogonal solution. It remains completely stable during standard synthetic transformations but can be selectively cleaved under highly specific, mild conditions. A breakthrough methodology utilizes 20% aqueous NaOH in methanol at 75°C, which cleaves the ether via an oxidation mechanism at the benzylic position driven by dissolved oxygen[3].

Workflow of p-Nitrobenzyl ether as an orthogonal protecting group in API synthesis.

Validated Protocol: Mild Cleavage of p-Nitrobenzyl Ethers

This self-validating protocol ensures the selective deprotection of the ether without disturbing sensitive downstream functional groups[1][3].

-

Preparation: Dissolve 1.0 equivalent of the p-nitrobenzyl protected API intermediate in degassed methanol (0.1 M concentration).

-

Reagent Addition: Add 20% aqueous Sodium Hydroxide (NaOH) dropwise until the solution reaches a 4:1 Methanol:Water ratio.

-

Thermal Activation: Heat the reaction mixture to 75°C under an ambient atmosphere (the presence of dissolved O₂ is mechanistically required for benzylic oxidation). Stir for 1.5 hours.

-

Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot disappears and a distinct byproduct spot (4-nitrobenzaldehyde) emerges alongside the free API.

-

Quenching & Extraction: Cool to room temperature. Extract the mixture with ethyl acetate (3 × volume of methanol). Wash the combined organic layers with brine to remove residual NaOH.

-

Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the deprotected API.

Self-Immolative Linkers in Targeted Prodrugs and ADCs

The most advanced application of the p-nitrobenzyl ether motif is its role as a "self-immolative" linker in targeted oncology. Systemic administration of highly potent cytotoxic payloads (like combretastatin or cyclopropabenzindolones) causes severe off-target toxicity. To circumvent this, the payload is conjugated to a p-nitrobenzyl ether framework, creating an inactive prodrug[2][4].

The Causality of 1,6-Elimination

Solid tumors frequently exhibit a hypoxic (low oxygen) microenvironment that overexpresses Nitroreductase (NTR) enzymes. When the p-nitrobenzyl ether prodrug enters the tumor, NTR utilizes NAD(P)H to reduce the nitro group to an amine[5].

This reduction acts as a molecular trigger. The resulting p-aminobenzyl ether is electronically unstable. The lone pair of electrons on the new amine nitrogen delocalizes into the aromatic ring, forcing a spontaneous 1,6-elimination cascade. This cascade cleaves the ether bond, expelling an aza-quinone methide byproduct and releasing the active, chemically unmodified phenol-containing drug directly into the tumor cells[2][4].

Mechanism of NTR-mediated 1,6-elimination in p-nitrobenzyl ether prodrugs.

Validated Protocol: In Vitro Prodrug Activation Assay

To validate the efficacy of a newly synthesized p-nitrobenzyl ether prodrug, its cleavage kinetics must be quantified.

-

Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM dithiothreitol (DTT) to mimic intracellular reducing conditions.

-

Substrate Incubation: Dissolve the p-nitrobenzyl ether prodrug in DMSO (final assay concentration of DMSO < 2%) and add to the buffer to achieve a 100 μM substrate concentration.

-

Enzyme Addition: Introduce purified E. coli Nitroreductase (NTR) at a concentration of 1.5 μg/mL alongside 500 μM NADH as the electron donor[5].

-

Kinetic Sampling (Self-Validation): Incubate at 37°C. Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot by adding 50 μL of ice-cold acetonitrile to precipitate the enzyme.

-

HPLC Quantification: Centrifuge the quenched samples at 10,000 rpm for 5 minutes. Analyze the supernatant via RP-HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).

-

Data Analysis: Plot the Area Under the Curve (AUC) of the disappearing prodrug peak versus the appearing free payload peak to determine the elimination half-life (

).

Quantitative Data Summary

The efficiency of the p-nitrobenzyl ether motif heavily depends on the electronic nature of the attached payload. Below is a comparative summary of cleavage efficiencies and pharmacological impacts based on recent literature.

| Substrate / Application Type | Cleavage Condition | Yield / Efficacy Outcome | Mechanistic Note |

| p-Nitrobenzyl Ether (General) | 20% NaOH / Methanol, 75°C | Moderate to High Yield | Cleaves via benzylic oxidation by dissolved O₂[1][3]. |

| p-Nitrobenzyl Amine | 20% NaOH / Methanol, 75°C | 65% Yield | Yields aniline and 4-nitrobenzaldehyde byproduct[1][3]. |

| Combretastatin A-4 Prodrug | Cathepsin B / NTR Reduction | 13 to 50-fold Potency Increase | Released drug is highly cytotoxic compared to the stable ether prodrug[2]. |

| CBI-Phenol ADC Linker | Val-Cit-PAB Immolation | Variable (Payload Dependent) | Immolation speed relies on charge delocalization of the anionic phenol oxygen[4]. |

| Fluorescent Probe (CyNP) | 1.5 μg/mL NTR + NADH | 130-fold Fluorescence Enhancement | Reduction breaks the PET quenching effect, turning fluorescence "ON"[5]. |

Conclusion

The transition of 1-(ethoxymethyl)-4-nitrobenzene from a simple physical chemistry model to the cornerstone of the p-nitrobenzyl ether motif represents a triumph of rational drug design. By understanding the strict causality between the nitro group's oxidation state and the ether bond's stability, researchers have engineered highly selective protecting groups and intelligent, tumor-responsive prodrugs. Future developments in this space will likely focus on tuning the electronics of the benzyl ring (e.g., adding electron-withdrawing halogens) to further accelerate the 1,6-elimination kinetics for ultra-rapid payload release in targeted therapies.

References

- Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Pharmaceutical Synthesis - Benchchem Benchchem URL

- National Institutes of Health (NIH)

- National Institutes of Health (NIH)

- Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads | Bioconjugate Chemistry ACS Publications URL

- Nitroreductase-Responsive Fluorescent “Off-On” Photosensitizer for Hypoxic Tumor Imaging and Dual-Modal Therapy | ACS Omega ACS Publications URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Step-by-step synthesis of 1-(Ethoxymethyl)-4-nitrobenzene from p-nitrobenzyl alcohol

An Application Note for the Synthesis of 1-(Ethoxymethyl)-4-nitrobenzene via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1-(ethoxymethyl)-4-nitrobenzene from p-nitrobenzyl alcohol. The protocol detailed herein is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This synthesis is particularly relevant for professionals in medicinal chemistry and materials science, where nitroaromatic compounds serve as crucial intermediates.

The narrative emphasizes the rationale behind procedural steps, ensuring scientific integrity and reproducibility. All safety and handling information is derived from authoritative sources to promote best laboratory practices.

Introduction: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable pathway to both symmetrical and asymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4][5] In this specific application, the process involves two key stages:

-

Deprotonation: The hydroxyl group of p-nitrobenzyl alcohol is deprotonated by a strong, non-nucleophilic base to form a potent nucleophile, the corresponding alkoxide.

-

Nucleophilic Substitution: The newly formed p-nitrobenzyl alkoxide attacks a primary alkyl halide (in this case, an ethylating agent), displacing the halide and forming the desired ether product, 1-(ethoxymethyl)-4-nitrobenzene.

The choice of a primary alkyl halide is crucial as secondary and tertiary halides are prone to undergo elimination (E2) reactions in the presence of a strong base like an alkoxide.[1][5][6] Anhydrous, aprotic solvents are employed to prevent the quenching of the strong base.[6]

Safety and Hazard Management

Prior to commencing any experimental work, a thorough risk assessment is mandatory. All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

p-Nitrobenzyl Alcohol: Harmful if swallowed and causes skin and eye irritation.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.[8][9]

-

Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas, which may ignite spontaneously.[10][11][12][13] It is corrosive and can cause severe skin and eye burns.[11][14] NaH must be handled under an inert atmosphere (e.g., nitrogen or argon).[10][12]

-

Ethyl Iodide (Iodoethane): A flammable liquid and vapor that is harmful if swallowed.[15][16][17] It causes serious skin and eye irritation and may cause respiratory irritation or allergic reactions.[16][17][18][19] It is a suspected mutagen and should be handled with extreme care.[15] Store away from light and heat.[15][16]

-

Anhydrous Tetrahydrofuran (THF): A highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air and light. It is a serious eye irritant and may cause respiratory irritation.

Experimental Protocol

This protocol details the synthesis of 1-(ethoxymethyl)-4-nitrobenzene on a 10 mmol scale.

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| p-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | 10.0 | 1.0 | 1.53 g |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 12.0 | 1.2 | 0.48 g |

| Ethyl Iodide | C₂H₅I | 155.97 | 15.0 | 1.5 | 1.33 mL |

| Anhydrous THF | C₄H₈O | 72.11 | - | - | 50 mL |

Step-by-Step Synthesis Procedure

-

Preparation: All glassware (a 100 mL two-neck round-bottom flask, magnetic stir bar, and condenser) must be oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Base Addition: To the reaction flask, add sodium hydride (0.48 g, 12.0 mmol). Expert Tip: Commercial NaH is a dispersion in mineral oil. For optimal reactivity, it can be washed by adding anhydrous hexane via cannula, stirring the slurry, allowing the NaH to settle, and then carefully removing the hexane supernatant via cannula. This process should be repeated three times under an inert atmosphere.

-

Solvent Addition: Add anhydrous THF (30 mL) to the flask via a syringe.

-